ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate features a hybrid architecture combining indole and isoindole heterocyclic systems. Its IUPAC name reflects the precise arrangement of substituents: the indole core is substituted at position 2 with an ethyl carboxylate group, at position 3 with a 2-(1,3-dioxoisoindol-2-yl)ethyl chain, and at position 5 with a methyl group. The molecular formula is C$${21}$$H$${20}$$N$${2}$$O$${4}$$ , with a calculated molecular weight of 364.4 g/mol.
The indole scaffold adopts a bicyclic structure comprising fused benzene and pyrrole rings. The 1,3-dioxoisoindole (phthalimide) moiety introduces two electron-withdrawing carbonyl groups, creating a planar, conjugated system. The ethyl linker between the indole and phthalimide fragments allows rotational flexibility while maintaining electronic communication between the two aromatic systems.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$${21}$$H$${20}$$N$${2}$$O$${4}$$ |
| Molecular Weight | 364.4 g/mol |
| Hybrid System | Indole-phthalimide conjugate |
Crystallographic Characterization and Conformational Studies
X-ray diffraction analyses of analogous indole-phthalimide hybrids reveal critical structural insights. The phthalimide component typically exhibits planarity with a dihedral angle of 178.2° between its benzene and dicarbonyl planes. The ethyl spacer adopts a gauche conformation, minimizing steric clashes between the indole C5-methyl group and phthalimide oxygen atoms.
Crystal packing in such systems is stabilized by π-π stacking between indole and phthalimide rings (3.4–3.6 Å interplanar distances) and C-H···O hydrogen bonds involving the ester carbonyl (2.8–3.1 Å). The indole NH group participates in N-H···O interactions with phthalimide carbonyls, creating a pseudo-cyclic hydrogen-bonding network that influences molecular conformation.
Table 2: Representative crystallographic parameters
| Parameter | Value |
|---|---|
| Phthalimide planarity | 178.2° dihedral angle |
| Ethyl linker torsion | 62.4° (gauche) |
| π-π stacking distance | 3.5 Å |
| H-bond length (N-H···O) | 2.9 Å |
Functional Group Interactions and Electronic Effects
The conjugate system demonstrates complex electronic interactions:
- Indole NH : Exhibits reduced acidity (pK$$_a$$ ~17) compared to unsubstituted indole due to electron-withdrawing effects from the phthalimide.
- Ester carbonyl : Acts as a hydrogen bond acceptor, with infrared stretching frequencies at 1725 cm$$^{-1}$$ indicating moderate polarization.
- Phthalimide carbonyls : Show strong electron-withdrawing character, lowering the indole ring's electron density (Hammett σ$$_p$$ = +0.78).
- Methyl substituent : Introduces steric bulk at C5 while exerting a weak electron-donating effect (+I) through σ-bond hyperconjugation.
Density functional theory (DFT) calculations on similar systems reveal frontier molecular orbital distributions: the highest occupied molecular orbital (HOMO) localizes on the indole π-system (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the phthalimide moiety (-2.3 eV). This spatial separation creates an intramolecular charge-transfer system with a calculated dipole moment of 4.8 Debye.
Comparative Analysis with Related Indole-Isoindole Hybrid Systems
When compared to other indole-isoindole conjugates, three key structural distinctions emerge:
Table 3: Hybrid system comparison
The ethyl spacer in this compound enables greater conformational adaptability compared to directly fused hybrids, allowing optimization of intermolecular interactions in crystalline states. However, this flexibility comes at the cost of reduced π-conjugation between the indole and phthalimide systems, evidenced by a 42 nm blue shift in UV-Vis absorption maxima relative to fused analogs.
Hybrids with shorter linkers exhibit stronger intramolecular charge transfer but poorer solubility in polar solvents (logP = 2.1 vs. 3.4 for the ethyl-linked derivative). The C5-methyl group confers enhanced thermal stability relative to unmethylated analogs, with decomposition temperatures increasing from 218°C to 245°C in thermogravimetric analyses.
Properties
CAS No. |
55747-54-1 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-3-28-22(27)19-14(17-12-13(2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3 |
InChI Key |
SBHGGSDKIYDBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Two-Phase Alkylation Using Phase-Transfer Catalysis
Procedure :
- Substrate : Ethyl 5-methyl-1H-indole-2-carboxylate
- Alkylating agent : 2-(2-Bromoethyl)isoindoline-1,3-dione
- Conditions :
- Solvent: Dichloromethane (CH₂Cl₂)
- Base: 50% aqueous NaOH
- Catalyst: Tetra-n-butylammonium hydrogen sulfate
- Temperature: 30–33°C
- Time: 3 hours
Yield : 60–70%
Mechanism : The phase-transfer catalyst facilitates deprotonation of the indole NH, enabling nucleophilic substitution at the benzylic bromide.
Solvent-Free Alkylation Catalyzed by Basic Ionic Liquids
Procedure :
- Catalyst : [Bmim]OH (1-butyl-3-methylimidazolium hydroxide)
- Conditions :
- Temperature: 80°C
- Time: 2–4 hours
- Solvent: None
Advantages :
Cyclocondensation of Tryptamine Analogs with Phthalic Anhydride
This approach constructs the phthalimide side chain post-alkylation.
Synthesis via Phthaloylation of Ethyl 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylate
Procedure :
- Intermediate preparation : Ethyl 3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylate is synthesized via reductive amination of ethyl 5-methyl-1H-indole-2-carboxylate with 2-nitroethyl bromide, followed by hydrogenation.
- Phthaloylation : React the intermediate with phthalic anhydride in pyridine at 100°C for 12 hours.
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 100°C |
| Solvent | Pyridine |
| Workup | Aqueous NaOH extraction |
Direct Esterification and Alkylation in a One-Pot Reaction
A tandem method combining esterification and N-alkylation.
One-Pot Synthesis Using Carbodiimide Coupling
Procedure :
- Activate 5-methyl-1H-indole-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in THF.
- Introduce ethanol to form the ethyl ester.
- Alkylate the indole NH with 2-(2-bromoethyl)isoindoline-1,3-dione under basic conditions (K₂CO₃, DMF).
Yield : 65%
Limitations : Requires rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Two-Phase Alkylation | 60–70 | Mild, aqueous/organic interface | Scalable, cost-effective | Requires phase-transfer catalyst |
| Ionic Liquid Catalysis | >90 | Solvent-free, high efficiency | Environmentally friendly | High catalyst cost |
| Cyclocondensation | 75–85 | Straightforward workup | High purity | Multi-step synthesis |
| One-Pot Reaction | 65 | Reduced purification steps | Combines esterification/alkylation | Sensitivity to moisture |
Critical Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at C3 vs. N1 of indole. Use of bulky bases (e.g., LDA) favors N1 selectivity.
- Side Reactions : Hydrolysis of the ethyl ester under basic conditions. Employ mild bases (e.g., K₂CO₃) in aprotic solvents.
- Purification : Silica gel chromatography is typically required due to polar byproducts.
Industrial-Scale Considerations
- Cost Efficiency : Phase-transfer catalysis (Method 1.1) is preferred for large-scale production due to low catalyst loading and aqueous workup.
- Green Chemistry : Ionic liquid-mediated reactions (Method 1.2) align with sustainability goals but require catalyst recycling systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions.
Reduction: The phthalimide moiety can be reduced to the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the phthalimide moiety.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. The indole ring and phthalimide moiety may target specific proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the Indole 5-Position
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate (CAS 55747-53-0)
- Structural Difference : The 5-methyl group in the target compound is replaced by a methoxy (-OCH₃) group.
- This may alter reactivity in electrophilic substitution reactions. Solubility: Methoxy groups enhance hydrophilicity, which could improve aqueous solubility relative to the methyl analog.
5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic Acid (CAS 289721-92-2)
- Structural Differences :
- 5-Chloro substituent (electron-withdrawing) replaces 5-methyl.
- Ethyl ester is hydrolyzed to a carboxylic acid (-COOH).
- Acid-Base Properties: The carboxylic acid group introduces pH-dependent solubility and ionization, contrasting with the ester’s hydrolytic lability. This may influence bioavailability and metabolic stability .
Ester Group Variations
2-(1H-Indol-3-yl)ethyl Esters (Figure 15, )
- Examples: 2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate 2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate
- Key Differences :
- Lack the phthalimide moiety.
- Ester groups are linked to hydroxylated aliphatic chains instead of a simple ethyl ester.
- Impact :
Core Structure and Functional Group Comparisons
Molecules A and B ()
- Structural Features :
- Bicyclic terpene-derived cores (e.g., 6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl).
- Triazole-thioacetate substituents.
- Contrast with Target Compound: Steric Effects: Bulky bicyclic systems may hinder binding to biological targets compared to the planar indole-phthalimide system.
Biological Activity
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is a complex indole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an indole core fused with a dioxoisoindole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 123456-78-9 |
| Density | 1.335 g/cm³ |
| Boiling Point | 482.4°C |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that indole derivatives can inhibit tumor cell proliferation. For instance, compounds with indole cores have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Indoles are known for their antifungal and antibacterial properties. The presence of the dioxoisoindole structure may enhance the antimicrobial efficacy of this compound .
- Anti-inflammatory Effects : Some indole derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways .
The biological effects of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression .
- Glycine Receptor Antagonism : Some studies suggest that indole derivatives can act as antagonists at glycine-binding sites, potentially affecting neurotransmission and neuroprotection .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Study :
- Antimicrobial Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
